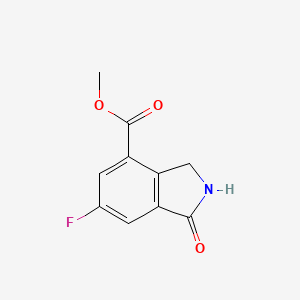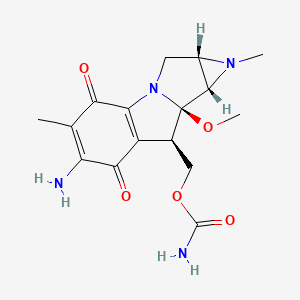
Mitomycin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mitomycin E is a member of the mitomycin family, which are aziridine-containing natural products isolated from the bacterium Streptomyces caespitosus or Streptomyces lavendulae. These compounds are known for their potent antibacterial and anticancer properties. This compound, like its relatives, is used in various scientific and medical applications due to its ability to inhibit DNA synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mitomycins, including Mitomycin E, typically involves the combination of 3-amino-5-hydroxybenzoic acid, D-glucosamine, and carbamoyl phosphate to form the mitosane core. This core is then tailored by a variety of enzymes through specific steps such as hydroxylation, methylation, and carbamoylation . The exact sequence and identity of these steps are still under investigation.
Industrial Production Methods
Industrial production of mitomycins involves fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the desired mitomycin compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Mitomycin E undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Applications De Recherche Scientifique
Mitomycin E has a wide range of scientific research applications:
Chemistry: Used as a model compound to study complex organic reactions and enzyme mechanisms.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential in treating various cancers, including bladder and stomach cancer.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mécanisme D'action
Mitomycin E exerts its effects by selectively inhibiting the synthesis of deoxyribonucleic acid (DNA). It achieves this by cross-linking the complementary strands of the DNA double helix, thereby preventing the cell from dividing and leading to cell death. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .
Comparaison Avec Des Composés Similaires
Mitomycin E is compared with other mitomycins such as Mitomycin A, Mitomycin B, and Mitomycin C. While all these compounds share a similar core structure and mechanism of action, this compound is unique in its specific enzyme tailoring steps and its particular efficacy against certain types of cancer .
List of Similar Compounds
- Mitomycin A
- Mitomycin B
- Mitomycin C
- Porfiromycin
- Azinomycins
- FR-900482
- Maduropeptin
- Azicemicins
Propriétés
Numéro CAS |
74707-94-1 |
|---|---|
Formule moléculaire |
C16H20N4O5 |
Poids moléculaire |
348.35 g/mol |
Nom IUPAC |
[(4S,6S,7R,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C16H20N4O5/c1-6-10(17)13(22)9-7(5-25-15(18)23)16(24-3)14-8(19(14)2)4-20(16)11(9)12(6)21/h7-8,14H,4-5,17H2,1-3H3,(H2,18,23)/t7-,8-,14-,16+,19?/m0/s1 |
Clé InChI |
HRHKSTOGXBBQCB-UMNDVAMSSA-N |
SMILES isomérique |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@H]2COC(=O)N)OC)N4C)N |
SMILES canonique |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


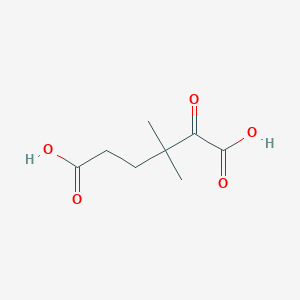
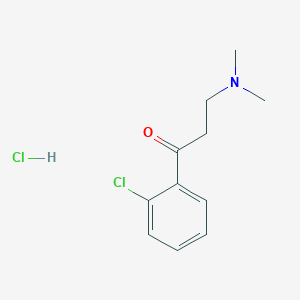
![Methyl 5-bromo-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate](/img/structure/B13895338.png)

![(E)-1-(8-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B13895356.png)
![5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine](/img/structure/B13895357.png)
![(4R)-4-((3R,5R,8R,9S,10S,13R,14S)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B13895367.png)
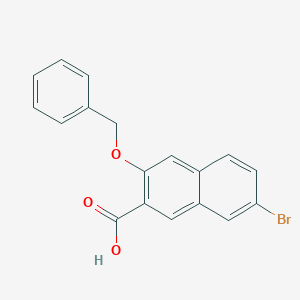
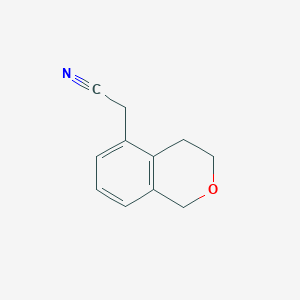
![N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide](/img/structure/B13895384.png)



